2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
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Overview
Description
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic veterinary antibiotic. It is primarily used in aquaculture to control bacterial infections in fish and other aquatic animals. The compound's molecular formula is C12H11D3Cl2FNO4S , and it has a molecular weight of 361.23 .
Synthetic Routes and Reaction Conditions:
Synthesis of ent-Florfenicol-d3:
Reaction Conditions: The synthesis typically requires the use of strong fluorinating agents and deuterium-labeled reagents under controlled temperature and pressure conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: ent-Florfenicol-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving halogen atoms can lead to the formation of different halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives with different halogen atoms.
Scientific Research Applications
Chemistry: ent-Florfenicol-d3 is used as a chemical probe in studies involving fluorinated compounds and their biological activities. Biology: It serves as a tool in understanding the metabolic pathways of Florfenicol in aquatic organisms. Medicine: The compound is used in veterinary medicine to study the efficacy and metabolism of Florfenicol-based antibiotics. Industry: It is utilized in the development of new antibiotics and in quality control processes for Florfenicol production.
Mechanism of Action
Mechanism: ent-Florfenicol-d3 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the elongation of peptide chains. Molecular Targets: The primary target is the bacterial ribosome, specifically the 50S subunit. Pathways Involved: The compound interferes with the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Comparison with Similar Compounds
Florfenicol: The non-deuterated form of the compound.
Thiamphenicol: A structurally similar antibiotic without fluorine atoms.
Dideschloro Florfenicol-d3: A deuterium-labeled analog with fewer chlorine atoms.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and study of its metabolic fate compared to its non-labeled counterparts.
Properties
Molecular Formula |
C12H14Cl2FNO4S |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
InChI Key |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
Isomeric SMILES |
[2H][C@@]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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